2-Fluoro-2-methyl-3-oxo-3-phenylpropanal
Description
Properties
CAS No. |
187838-02-4 |
|---|---|
Molecular Formula |
C10H9FO2 |
Molecular Weight |
180.178 |
IUPAC Name |
2-fluoro-2-methyl-3-oxo-3-phenylpropanal |
InChI |
InChI=1S/C10H9FO2/c1-10(11,7-12)9(13)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
CTMKZBGUVWJQSD-UHFFFAOYSA-N |
SMILES |
CC(C=O)(C(=O)C1=CC=CC=C1)F |
Synonyms |
Benzenepropanal, alpha-fluoro-alpha-methyl-beta-oxo- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations
Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate
- Structure : Differs by replacing the aldehyde (-CHO) and 2-methyl group with an ethyl ester (-COOEt) .
- Implications: The ester group reduces reactivity toward nucleophiles compared to the aldehyde, favoring stability in storage.
- Applications : Used as a reagent in medicinal chemistry for synthesizing fluorinated esters.
2,2-Difluoro-3-oxo-3-phenylpropanoate Esters (e.g., Benzyl Derivatives)
- Structure : Features two fluorine atoms at the 2-position and ester substituents (e.g., benzyl, methoxybenzyl) .
- Implications :
- The difluoro substitution amplifies electron-withdrawing effects, increasing carbonyl electrophilicity.
- Ester groups (e.g., benzyl) enhance solubility in organic solvents, unlike the aldehyde’s polar nature.
- Applications : Explored in decarboxylative coupling reactions for C–H functionalization .
Ionic vs. Neutral Forms: Potassium Salts
- Example: Potassium 2,2-difluoro-3-oxo-3-phenylpropanoate .
- Implications: Ionic form improves water solubility, enabling use in aqueous-phase reactions.
Substituent Effects on Reactivity
- Aryl Variations : Derivatives with 4-methoxyphenyl or 4-fluorophenyl substituents () exhibit altered electronic profiles.
- Electron-donating groups (e.g., -OMe) decrease carbonyl reactivity, while electron-withdrawing groups (e.g., -F) enhance it.
- Steric Considerations : The 2-methyl group in the target compound may hinder nucleophilic attack compared to unsubstituted analogs.
Data Table: Key Comparisons
Research Findings and Implications
- Fluorination Impact: Monofluoro (target) vs. difluoro () compounds exhibit gradient electrophilicity, influencing reaction rates and pathways.
- Functional Group Trade-offs : Aldehydes offer higher reactivity but lower stability compared to esters or salts.
- Synthetic Utility: The target’s aldehyde group is advantageous for condensations (e.g., Knoevenagel), while ester analogs suit stepwise syntheses.
Q & A
Q. What are the optimal synthetic routes for 2-fluoro-2-methyl-3-oxo-3-phenylpropanal, and how do reaction conditions influence yield and purity?
The synthesis of this compound can be approached via fluorinated Claisen condensation or nucleophilic fluorination of α,β-ketoaldehyde precursors. Key variables include:
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic fluorination efficiency.
- Temperature control : Reactions at −20°C to 0°C minimize side reactions (e.g., aldol condensation).
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require rigorous drying to avoid hydrolysis .
Methodological tip : Monitor reaction progress via TLC (Rf ≈ 0.4 in hexane/EtOAc 3:1) and confirm fluorination success using ¹⁹F NMR (δ −120 to −130 ppm for CF₃ groups) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Spectroscopic analysis :
- ¹H NMR : Look for aldehyde proton (δ 9.8–10.2 ppm) and methyl group (δ 1.2–1.5 ppm).
- ¹³C NMR : Carbonyl carbons (δ 190–210 ppm) and fluorinated carbons (δ 110–120 ppm, JCF coupling ~30 Hz).
- HRMS : Exact mass calculation for C₁₁H₁₀F₃O₂ (M+H⁺ = 231.0634) .
Methodological tip : Use deuterated chloroform (CDCl₃) to avoid solvent interference in NMR spectra .
Q. What safety protocols are critical when handling this compound?
- Hazard mitigation :
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity in organocatalytic applications?
The electron-withdrawing fluorine at C2 increases electrophilicity at the carbonyl group, enhancing its utility in asymmetric aldol reactions. Experimental design :
Q. What competing reaction pathways arise during the synthesis of this compound?
Common issues include:
Q. How can computational modeling predict the compound’s bioactivity?
Q. How do isotopic labeling (e.g., ¹⁸O, ²H) aid in mechanistic studies of this compound?
- ¹⁸O labeling : Track oxygen migration during hydrolysis (GC-MS analysis).
- ²H labeling : Use deuterated solvents (e.g., D₂O) to study proton exchange kinetics in aqueous environments .
Data Contradiction Analysis
8. Resolving discrepancies in reported yields for fluorinated aldehyde syntheses
Discrepancies often arise from:
- Impurity of starting materials : Validate fluorophenyl precursors via HPLC (>99% purity).
- Ambient moisture : Reproduce reactions under anhydrous conditions (Karl Fischer titration for solvent dryness) .
Application-Oriented Questions
Q. What role does this compound play in polymer science?
Its α,β-unsaturated carbonyl structure enables crosslinking in fluorinated polymers. Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
